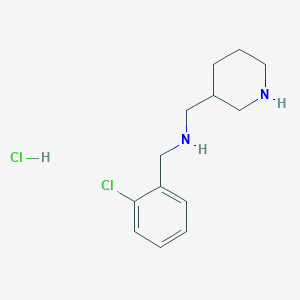

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride

説明

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a synthetic amine derivative featuring a piperidine ring substituted with a methylamine group and a 2-chlorobenzyl moiety. Its molecular formula is C₁₄H₂₀Cl₂N₂, with a molecular weight of 275.22 g/mol and CAS number 1261231-72-4 . It has been primarily utilized in research settings for pharmacological studies, though commercial availability is noted as discontinued by suppliers like CymitQuimica and Fluorochem .

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.ClH/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11;/h1-2,5-6,11,15-16H,3-4,7-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWBWEZZGRYCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNCC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidin-3-ylmethyl-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

化学反応の分析

Types of Reactions

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide.

Major Products

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically the corresponding amine.

Substitution: The major products depend on the nucleophile used, such as azides or thiols.

科学的研究の応用

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

作用機序

The mechanism of action of (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Table 1: Comparison of Key Parameters for (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine Hydrochloride and Analogues

Impact of Halogenation and Substitution

Halogen Effects

- Chlorine vs. Fluorine : Replacement of chlorine with fluorine (e.g., 2-Fluoro-benzyl analogue) reduces molecular weight (244.74 vs. 275.22 g/mol) and alters lipophilicity. Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking interactions in receptor binding .

- Dichloro Derivatives : The 2,5-dichloro-benzyl derivative exhibits increased molecular weight (309.67 g/mol) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Methyl Substitution

The 2-methyl-benzyl variant (CAS 1289388-53-9) replaces chlorine with a methyl group, lowering molecular weight to 254.80 g/mol. This substitution reduces electronegativity and may improve bioavailability due to decreased polarity .

生物活性

(2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorinated benzyl group, which is crucial for its biological activity. The presence of the chlorine atom can enhance lipophilicity and influence receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial : Some derivatives show significant antibacterial and antifungal properties.

- CNS Activity : Compounds with piperidine rings often act on central nervous system receptors, such as histamine receptors.

- Enzyme Inhibition : Potential as inhibitors of specific enzymes involved in metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride. The following table summarizes findings from various studies on related compounds:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Piperidine derivative with methyl substitution | Antimicrobial | 5.0 |

| 2 | Chlorinated phenyl derivative | CNS receptor antagonist | 7.1 |

| 3 | Non-chlorinated analogue | Reduced potency | >20 |

The mechanism of action for (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride likely involves interaction with specific receptors or enzymes. For instance, it may act as an antagonist at histamine H3 receptors, modulating neurotransmitter release and influencing various physiological processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated MIC values ranging from 4.69 to 22.9 µM against various strains, indicating promising antimicrobial potential .

- CNS Activity : Research involving piperidine derivatives has shown that modifications at the benzyl position significantly affect binding affinity to CNS receptors. This suggests that (2-Chloro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride may have therapeutic applications in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。